molecular formula C23H29NO4 B11511461 Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester

Cat. No.: B11511461
M. Wt: 383.5 g/mol
InChI Key: WBNRCPOGXHRNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester is a synthetic organic compound It is characterized by the presence of a propionic acid ester group, a tert-butylbenzoylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester typically involves the esterification of propionic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions may include:

    Temperature: Moderate to high temperatures to facilitate the reaction.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Organic solvents like toluene or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-hydroxyphenyl)-, ethyl ester
  • Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-chlorophenyl)-, ethyl ester

Uniqueness

Propionic acid, 3-(4-tert-butylbenzoylamino)-3-(4-methoxyphenyl)-, ethyl ester is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The tert-butylbenzoylamino group also contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C23H29NO4/c1-6-28-21(25)15-20(16-9-13-19(27-5)14-10-16)24-22(26)17-7-11-18(12-8-17)23(2,3)4/h7-14,20H,6,15H2,1-5H3,(H,24,26)

InChI Key

WBNRCPOGXHRNNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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